![molecular formula C11H11Br2N3O B1435159 3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416714-24-3](/img/structure/B1435159.png)
3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Übersicht
Beschreibung
3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C11H11Br2N3O and its molecular weight is 361.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound notable for its complex structure and potential biological activities. With a molecular formula of C11H11Br2N3O and a molecular weight of 361.03 g/mol, this compound has been the subject of various studies aimed at elucidating its biological properties, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The compound features a pyrazolo[3,4-c]pyridine core with bromine substitutions and a tetrahydro-2H-pyran moiety. This unique structure is believed to contribute to its diverse biological activities.
Property | Value |
---|---|
IUPAC Name | 3,4-dibromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine |
CAS Number | 1416714-24-3 |
Molecular Formula | C11H11Br2N3O |
Molecular Weight | 361.03 g/mol |
Purity | ≥95% |
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-c]pyridine class exhibit a range of biological activities , including:
- Anticancer Activity : Studies have shown that certain derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to pyrazolo[3,4-b]pyridines have been evaluated for their efficacy against various human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) .
- Protein Kinase Inhibition : Some derivatives have been explored as inhibitors of specific protein kinases, which are critical in regulating cell division and survival. However, recent findings suggest that modifications in the structure can significantly affect their inhibitory potency .
- Antimicrobial Properties : The potential for antimicrobial activity has also been noted in related compounds, suggesting that 3,4-dibromo derivatives may possess similar properties .
Anticancer Activity
A study evaluated the anticancer properties of several pyrazolo compounds, including those similar to this compound. The findings indicated:
Compound | Cell Line | IC50 (μM) | Activity |
---|---|---|---|
Pyrazolo[3,4-b]pyridine A | MCF-7 | >50 | No significant cytotoxicity |
Pyrazolo[3,4-b]pyridine B | K-562 | >50 | No significant cytotoxicity |
Despite the lack of cytotoxic effects at tested concentrations, these studies highlight the need for further structural optimization to enhance activity .
Protein Kinase Inhibition
Another research effort focused on the ability of pyrazolo derivatives to inhibit CDK2 and Abl kinases:
Compound | Kinase Target | IC50 (μM) | Result |
---|---|---|---|
Pyrazolo[4,3-e][1,2,4]triazine A | CDK2 | >100 | No inhibition |
Pyrazolo[4,3-e][1,2,4]triazine B | Abl | >100 | No inhibition |
The results indicated that modifications in the structural framework could lead to a loss of kinase inhibition capabilities .
Eigenschaften
IUPAC Name |
3,4-dibromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3O/c12-7-5-14-6-8-10(7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHVEWFNXLKWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CN=CC(=C3C(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.